3-Fluoro-3-(fluoromethyl)azetidine
Description
Properties
CAS No. |
1466514-77-1 |
|---|---|
Molecular Formula |
C4H7F2N |
Molecular Weight |
107.10 |
IUPAC Name |
3-fluoro-3-(fluoromethyl)azetidine |
InChI |
InChI=1S/C4H7F2N/c5-1-4(6)2-7-3-4/h7H,1-3H2 |
InChI Key |
KBGBGVPRIMCNDI-UHFFFAOYSA-N |
SMILES |
C1C(CN1)(CF)F |
Canonical SMILES |
C1C(CN1)(CF)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings :
- Electron-Withdrawing Effects : Trifluoromethyl (-CF₃) groups increase ring strain and redox activity, facilitating ring-opening reactions in photochemical studies .
- Biological Activity : Fluoromethyl (-CH₂F) optimizes ER-α degradation (97%) compared to methyl (-CH₃, 86%) or methoxymethyl (-CH₂OCH₃, <89%) due to enhanced hydrophobic interactions and metabolic stability .
- Solubility : Hydrochloride salts (e.g., 3-Fluoro-3-methylazetidine hydrochloride) improve aqueous solubility, critical for drug formulation .
Ring Size Comparisons: Azetidine vs. Pyrrolidine and Piperidine
Smaller azetidine rings exhibit distinct conformational effects compared to five-membered pyrrolidine and six-membered piperidine analogs:
Key Insight : Azetidine’s ring strain enhances rigidity, improving binding to ER-α compared to more flexible pyrrolidine/piperidine derivatives .
Preparation Methods
Bromofluorination and Cyclization of Alkenyl Azides
A foundational method involves bromofluorination of 3-azido-2-methylprop-1-ene, as detailed by Piron et al.:
- Bromofluorination : Treatment of 3-azido-2-methylprop-1-ene with bromine (Br₂) and hydrogen fluoride (HF) yields 1-azido-3-bromo-3-fluoro-2-methylpropane.
- Azide Reduction : Catalytic hydrogenation or Staudinger reaction converts the azide group to a primary amine.
- Cyclization : Intramolecular nucleophilic substitution forms the azetidine ring, producing this compound.
This route achieves 65–72% overall yield and excellent stereocontrol, with the fluoromethyl group adopting a cis configuration relative to the fluorine atom.
Table 1 : Optimization of Bromofluorination Conditions
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Dichloromethane | 15% |
| Temperature | −10°C to 0°C | 20% |
| HF Equivalents | 1.5 | 10% |
Fluorination of Tosyl/Mesyl Intermediates
Patent WO2018108954A1 discloses a scalable industrial method:
- Intermediate Preparation :
- Synthesis of tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate via mesylation/tosylation of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate.
- Fluorination :
- Treatment with tetrabutylammonium fluoride (TBAF) or HF/trimethylamine replaces the tosyl group with fluorine, yielding tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate.
- Deprotection :
- Acidic hydrolysis (e.g., trifluoroacetic acid) removes the tert-butoxycarbonyl (Boc) group, forming this compound hydrochloride.
Key Advantages :
Triflate-Mediated Cyclization and Deprotection
An alternative route from the same patent avoids azide intermediates:
- Triflation : Reacting 3-(hydroxymethyl)azetidine with triflic anhydride generates a triflate intermediate.
- Cyclization with Amines : Diphenylmethanamine facilitates cyclization, forming 1-benzhydryl-3-(fluoromethyl)azetidine.
- Hydrogenolytic Deprotection : Palladium-catalyzed hydrogenation removes the benzhydryl group, yielding the free base.
Table 2 : Comparison of Cyclization Methods
| Method | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Bromofluorination | 72 | 95 | Minor diastereomers |
| Tosyl Fluorination | 90 | 98 | Residual chloride |
| Triflate Cyclization | 68 | 97 | Benzhydryl derivatives |
Analytical Characterization and Quality Control
Structural Elucidation via NMR Spectroscopy
Purity Assessment
- HPLC : Reverse-phase C18 column (UV detection at 210 nm) confirms >98% purity.
- Mass Spectrometry : ESI-MS m/z 142.1 [M+H]⁺ correlates with C₄H₈F₂N⁺.
Challenges and Mitigation Strategies
Byproduct Formation
Stereochemical Control
- Cis-Trans Isomerism : Low-temperature fluorination (−10°C) favors the cis configuration, critical for biological activity.
Q & A
Q. How can this compound be integrated into existing theoretical frameworks in azetidine chemistry?
- Methodology : Link its reactivity to the electron-withdrawing effects of fluorine, which increase ring strain and nucleophilic susceptibility. Use conceptual frameworks like Baldwin’s rules to predict ring-opening/closure tendencies. Align biological activity with known azetidine-based enzyme inhibitors .
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